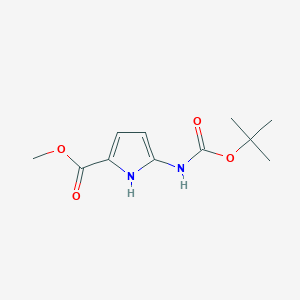Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC13522174
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O4 |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-8-6-5-7(12-8)9(14)16-4/h5-6,12H,1-4H3,(H,13,15) |
| Standard InChI Key | VFZSITZUGSWZQZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with two distinct functional groups:
-
A tert-butoxycarbonyl (Boc) group at the 5-position, serving as a protective moiety for the amino group.
-
A methyl ester at the 2-position, enhancing solubility and reactivity for further derivatization.
The IUPAC name, methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate, systematically describes its substitution pattern. The Boc group () is widely used in peptide synthesis to protect amines during multi-step reactions, while the methyl ester () facilitates hydrolysis or transesterification in downstream modifications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.26 g/mol | |
| IUPAC Name | methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylate | |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)OC | |
| InChIKey | VFZSITZUGSWZQZ-UHFFFAOYSA-N | |
| LogP (Partition Coefficient) | 2.23 (estimated) |
Physicochemical and Spectroscopic Characterization
Stability and Reactivity
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s dual functionality positions it as a key intermediate in drug discovery:
-
Peptidomimetics: The Boc-protected amino group allows incorporation into pseudo-peptide chains, modulating bioavailability and target binding .
-
Heterocyclic Libraries: Its pyrrole core serves as a scaffold for generating diverse compound libraries via Suzuki-Miyaura couplings or nucleophilic substitutions .
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents highlight trends toward greener methodologies, such as solvent-free Boc protection or enzymatic esterification, which could enhance the sustainability of large-scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume